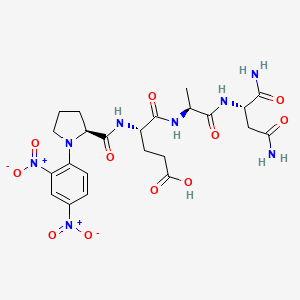

Dnp-pro-glu-ala-asn-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dnp-pro-glu-ala-asn-NH2: is a synthetic peptide with the molecular formula C23H30N8O11 and a molecular weight of 594.53 g/mol . This compound is composed of the amino acids proline, glutamic acid, alanine, and asparagine, with a dinitrophenyl (Dnp) group attached to the proline residue. It is primarily used in scientific research, particularly in studies involving enzyme activity and protein interactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-pro-glu-ala-asn-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (asparagine) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (alanine, glutamic acid, and proline) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) . The dinitrophenyl group is introduced by reacting the proline residue with 2,4-dinitrofluorobenzene (DNFB) under basic conditions .

Industrial Production Methods

While the industrial production of this compound is not as common as its laboratory synthesis, the principles remain the same. Large-scale synthesis would involve automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Dnp-pro-glu-ala-asn-NH2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium periodate

Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

Substitution: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds .

Aplicaciones Científicas De Investigación

Dnp-pro-glu-ala-asn-NH2 has a wide range of applications in scientific research:

Enzyme Activity Studies: This peptide is often used as a substrate in enzyme assays to study the activity of proteases and peptidases.

Protein-Protein Interactions: Researchers use this peptide to investigate protein-protein interactions, particularly those involving enzymes and their substrates.

Biological Studies: The peptide is used in studies related to seed germination and development in legumes, where it serves as a substrate for asparaginyl endopeptidase.

Medical Research:

Mecanismo De Acción

The mechanism of action of Dnp-pro-glu-ala-asn-NH2 primarily involves its interaction with enzymes, particularly proteases and peptidases. The dinitrophenyl group enhances the peptide’s binding affinity to the enzyme’s active site, facilitating the cleavage of the peptide bond . This interaction can be studied using various biochemical and biophysical techniques to elucidate the molecular targets and pathways involved .

Comparación Con Compuestos Similares

Similar Compounds

Dnp-pro-glu-ala-NH2: Similar structure but lacks the asparagine residue.

Dnp-pro-glu-asn-NH2: Similar structure but lacks the alanine residue.

Dnp-pro-ala-asn-NH2: Similar structure but lacks the glutamic acid residue.

Uniqueness

Dnp-pro-glu-ala-asn-NH2 is unique due to the presence of all four amino acids (proline, glutamic acid, alanine, and asparagine) and the dinitrophenyl group. This combination provides specific properties that make it a valuable tool in enzyme activity studies and protein interaction research .

Actividad Biológica

Dnp-Pro-Glu-Ala-Asn-NH2 is a synthetic peptide that has garnered attention in the field of biochemistry due to its potential biological activities. This article explores its structure, biological interactions, and applications in various research contexts.

Structure and Composition

This compound consists of four amino acids: proline (Pro), glutamic acid (Glu), alanine (Ala), and asparagine (Asn), along with a dinitrophenyl (Dnp) group. The presence of the Dnp group enhances the peptide's detectability in biochemical assays, serving as a chromophore that allows for quantification and analysis in various experimental settings.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and cellular pathways. Research indicates that this peptide can be hydrolyzed by various proteases, influencing its stability and activity in biological systems.

Enzymatic Hydrolysis

This compound is known to be a substrate for legumain (EC 3.4.22.34), a cysteine protease involved in protein degradation within lysosomes. The hydrolysis reaction can be represented as follows:

This enzymatic activity is significant for understanding the peptide's metabolism and potential therapeutic applications, particularly in drug delivery systems where controlled release is desired .

Case Studies and Research Findings

- Cell Adhesion and Signaling : Peptides containing asparagine and proline residues, such as this compound, have been shown to facilitate cell adhesion and modulate signaling pathways. This property is crucial for tissue engineering applications where cell-matrix interactions are essential for tissue regeneration .

- Hydrogel Applications : Recent studies have explored the use of peptide-based hydrogels incorporating this compound for cell culture applications. These hydrogels exhibit favorable properties for supporting cell growth and differentiation, making them suitable candidates for regenerative medicine .

- Therapeutic Potential : The ability of this compound to act as a substrate for specific enzymes positions it as a potential therapeutic agent in conditions where modulation of proteolytic activity is beneficial, such as cancer therapy or wound healing .

Comparative Analysis of Related Peptides

To better understand the unique properties of this compound, a comparative analysis with similar peptides reveals differences in biological activity:

Propiedades

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N8O11/c1-11(21(36)28-14(20(25)35)10-18(24)32)26-22(37)13(5-7-19(33)34)27-23(38)16-3-2-8-29(16)15-6-4-12(30(39)40)9-17(15)31(41)42/h4,6,9,11,13-14,16H,2-3,5,7-8,10H2,1H3,(H2,24,32)(H2,25,35)(H,26,37)(H,27,38)(H,28,36)(H,33,34)/t11-,13-,14-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJSCJNUTUPHKAT-PCBIJLKTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]1CCCN1C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N8O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.